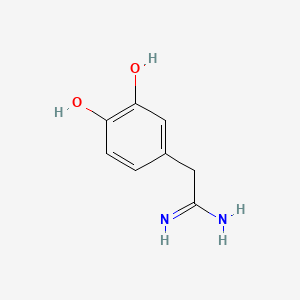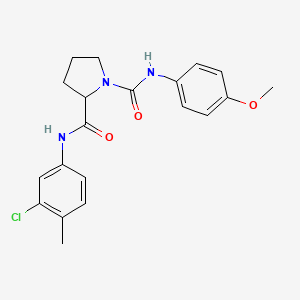
N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide is a proline derivative.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Enantioselective Synthesis : A study by Calvez, Chiaroni, and Langlois (1998) described the enantioselective synthesis of piperidine derivatives related to the compound , highlighting the synthesis process and chemical properties (Calvez, Chiaroni, & Langlois, 1998).
- Crystal Structure Analysis : Banerjee et al. (2002) examined the crystal structure and molecular conformation of a solvated variant of a similar pyrrolidine derivative, providing insights into its potential applications in drug design (Banerjee et al., 2002).
Potential Applications in Drug Development
- Antitubercular and Antibacterial Activities : Bodige et al. (2019) synthesized and evaluated pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which showed potent anti-TB and antibacterial activities. This suggests potential applications of similar compounds in developing treatments for bacterial infections (Bodige et al., 2019).
- Antiarrhythmic and Antihypertensive Effects : A study by Malawska et al. (2002) on pyrrolidine derivatives showed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications of related compounds (Malawska et al., 2002).
Molecular Design and Chemistry
- Polymeric Applications : Lohmann and d'Hondt (1987) discussed the synthesis and bioevaluation of polymeric controlled release systems incorporating chlordimeform analogues, which could be relevant for developing advanced drug delivery systems (Lohmann & d'Hondt, 1987).
- Molecular Modeling and Design : Özdemir et al. (2012) conducted an experimental and molecular modeling study on pyridine-2,6-dicarboxamide derivatives, which can provide valuable insights for designing novel compounds with enhanced properties (Özdemir et al., 2012).
Propriétés
Nom du produit |
N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide |
|---|---|
Formule moléculaire |
C20H22ClN3O3 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
2-N-(3-chloro-4-methylphenyl)-1-N-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-5-6-15(12-17(13)21)22-19(25)18-4-3-11-24(18)20(26)23-14-7-9-16(27-2)10-8-14/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,25)(H,23,26) |
Clé InChI |
JQBFXJYOXMQKOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)NC3=CC=C(C=C3)OC)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)NC3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





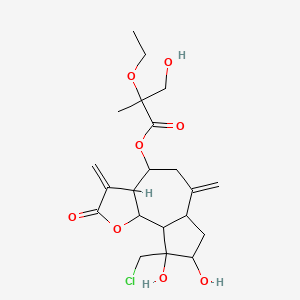

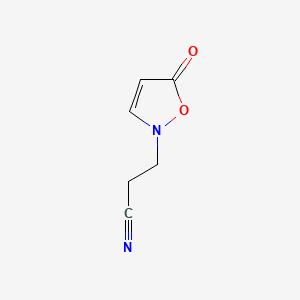

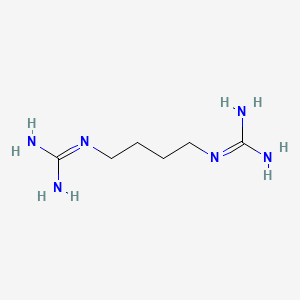

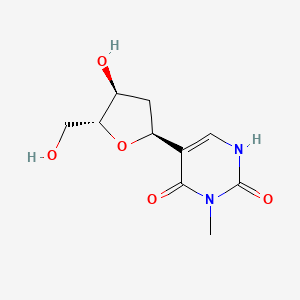
![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)


![Benzo[c]thiophene](/img/structure/B1209120.png)
